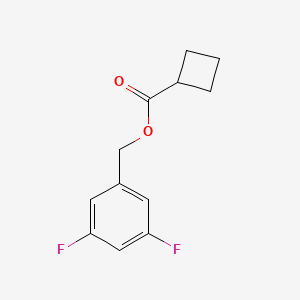
4-(1,2,2,2-Tetrafluoroethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,2,2-Tetrafluoroethyl)benzoic acid is an organic compound with the molecular formula C9H6F4O2 It is characterized by the presence of a benzoic acid moiety substituted with a tetrafluoroethyl group at the para position
Mechanism of Action
The pharmacokinetics of benzoic acid derivatives generally involve absorption from the gastrointestinal tract when ingested, distribution throughout the body, metabolism mainly in the liver, and excretion in the urine . The exact ADME properties can vary depending on the specific structure of the derivative.
The action of “4-(1,2,2,2-Tetrafluoroethyl)benzoic acid” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the antimicrobial activity of benzoic acid is more effective in an acidic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,2,2-Tetrafluoroethyl)benzoic acid typically involves the introduction of the tetrafluoroethyl group to a benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where benzene is reacted with tetrafluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,2,2-Tetrafluoroethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the carboxylic acid group can yield 4-(1,2,2,2-Tetrafluoroethyl)benzyl alcohol.
Scientific Research Applications
4-(1,2,2,2-Tetrafluoroethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced bioavailability and stability.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
- 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
- 3-(1,2,2,2-Tetrafluoroethyl)benzoic acid
Uniqueness
4-(1,2,2,2-Tetrafluoroethyl)benzoic acid is unique due to the specific positioning of the tetrafluoroethyl group, which can influence its reactivity and interactions compared to other similar compounds. The presence of four fluorine atoms also imparts distinct electronic properties that can be advantageous in various applications.
Properties
IUPAC Name |
4-(1,2,2,2-tetrafluoroethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7(9(11,12)13)5-1-3-6(4-2-5)8(14)15/h1-4,7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLVEFOHMZIUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2553371.png)
![7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2553375.png)

![methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2553379.png)


![ethyl (2Z)-3,4-dimethyl-2-[(4-methylbenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2553382.png)
![2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2553383.png)

![N-(4-bromo-2-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2553387.png)
![{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2553389.png)


